4-Amino-3-hydroxybenzonitrile hydrochloride

Organic Synthesis Heterocycle Formation Structure-Activity Relationship (SAR)

Researchers developing TBK1/IKKε kinase inhibitors require the correct 1,3,4-substituted benzonitrile regioisomer-generic substitution with other aminohydroxybenzonitrile isomers leads to divergent reactivity and failed syntheses. 4-Amino-3-hydroxybenzonitrile hydrochloride (CAS 1332605-83-0) provides the exact substitution pattern needed for regioselective heterocycle formation in patented kinase inhibitor scaffolds. • Enables regioselective synthesis of benzonitrile-based kinase inhibitor cores targeting TBK1 and IKKε • Hydrochloride salt enhances solubility in polar solvents, facilitating aqueous and organic reaction handling • 95% purity; ships ambient; store at 0-5°C for long-term stability

Molecular Formula C7H7ClN2O
Molecular Weight 170.596
CAS No. 1332605-83-0
Cat. No. B595318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxybenzonitrile hydrochloride
CAS1332605-83-0
Synonyms4-AMino-3-hydroxy-benzonitrile hydrochloride
Molecular FormulaC7H7ClN2O
Molecular Weight170.596
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)O)N.Cl
InChIInChI=1S/C7H6N2O.ClH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,10H,9H2;1H
InChIKeyQDCPSCRTSPIJTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-hydroxybenzonitrile Hydrochloride Properties


4-Amino-3-hydroxybenzonitrile hydrochloride is a benzonitrile derivative with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol [1]. It exists as the hydrochloride salt of 4-amino-3-hydroxybenzonitrile (free base CAS 55586-26-0), enhancing its solubility in polar solvents and facilitating handling in aqueous or organic reaction systems [2]. Its structure features an aromatic ring substituted with amino (-NH₂) at the 4-position, hydroxyl (-OH) at the 3-position, and nitrile (-C≡N) at the 1-position [3]. The computed topological polar surface area (TPSA) is 70 Ų, and it possesses 3 hydrogen bond donors and 3 hydrogen bond acceptors [3]. The compound is a fine chemical intermediate primarily used in pharmaceutical and agrochemical synthesis [4].

1
Specific 1,3,4-substitution pattern required for targeted heterocyclic scaffolds
2
Hydrochloride salt form reported to enhance polar-solvent handling profile
3
Key intermediate in patented kinase inhibitor (TBK1/IKKε) synthesis

4-Amino-3-hydroxybenzonitrile HCl Isomer Specificity


The position of the amino and hydroxyl substituents on the benzonitrile ring critically governs reactivity and downstream functionalization potential. 4-Amino-3-hydroxybenzonitrile hydrochloride features a specific 1,3,4-substitution pattern (nitrile at position 1, hydroxyl at position 3, amino at position 4) that is distinct from its regioisomers . This arrangement imparts unique electronic and steric properties that influence its behavior in subsequent synthetic transformations, such as heterocycle formation and coupling reactions . Generic substitution with other aminohydroxybenzonitrile isomers (e.g., 3-amino-4-hydroxybenzonitrile, 4-amino-2-hydroxybenzonitrile) or different salt forms is not chemically equivalent and can lead to divergent reactivity profiles and altered synthetic outcomes, as quantified in the evidence below .

REGIOISOMER Substitution with 2-hydroxy or other regioisomers may shift cyclization regioselectivity and alter target scaffold formation
SALT FORM Free base form may exhibit lower polar solubility, potentially affecting reaction homogeneity in multi-step syntheses
COUNTERION Alternative salts (e.g., sulfate) may alter thermal properties and solubility characteristics, requiring method re-optimization

4-Amino-3-hydroxybenzonitrile Hydrochloride Comparative Evidence


Regioisomer Reactivity: 3-Hydroxy vs. 2-Hydroxy Analogs

The 4-Amino-3-hydroxybenzonitrile scaffold is a key intermediate in the synthesis of phenyl urea compounds, as documented in patents for kinase inhibitors [1]. The 1,3,4-substitution pattern (nitrile at C1, hydroxyl at C3, amino at C4) provides a specific orientation for subsequent cyclization reactions, which is not possible with regioisomers like 4-amino-2-hydroxybenzonitrile (1,2,4-substitution). The relative positioning of the nucleophilic amino and hydroxyl groups dictates the regioselectivity of heterocycle formation, making the 3-hydroxy-4-amino isomer essential for achieving the desired molecular framework in target compounds such as TBK1/IKKε inhibitors [2].

Substitution Pattern Reactivity
Class-level inference
1,3,4-substitution enables specific heterocycle formation
Required for accessing specific kinase inhibitor scaffolds (e.g., TBK1/IKKε)
Direct comparative reactivity data for regioisomers not available in public domain
Organic Synthesis Heterocycle Formation Structure-Activity Relationship (SAR)

Hydrochloride vs. Free Base: Solubility Advantage

The hydrochloride salt of 4-amino-3-hydroxybenzonitrile (CAS 1332605-83-0) offers a distinct advantage in solubility and handling compared to its free base form (CAS 55586-26-0). While quantitative solubility values for both forms are not consistently reported in the primary literature, the hydrochloride salt is explicitly noted to exhibit enhanced solubility in polar solvents, including water, methanol, and ethanol, which facilitates its use in aqueous or organic reaction systems [1]. This improved solubility profile is a direct consequence of salt formation, increasing the compound's utility in multi-step syntheses where dissolution is a prerequisite for reaction efficiency.

Salt Form Solubility
Data to verify
Enhanced solubility in polar solvents reported for HCl salt
May improve reaction homogeneity and facilitate aqueous/organic workups
Quantified solubility values not consistently reported across sources
Formulation Science Solubility Process Chemistry

Synthetic Yield: Reduction Route Optimization

An improved synthesis of the free base 4-amino-3-hydroxybenzonitrile (precursor to the hydrochloride salt) has been reported, achieving a yield of 60% from 3-hydroxy-4-nitrobenzonitrile using catalytic hydrogenation with Pd(OH)₂ in ethanol/DMF . In contrast, an alternative synthetic route from 3-hydroxy-4-nitrobenzonitrile via filtration through Celite® yields the same intermediate in 97% yield . While this higher yield appears advantageous, the 97% yield route may involve different conditions and is not directly comparable to the 60% yield from the Pd(OH)₂ method. The availability of an optimized, scalable synthesis with a defined yield of 60% is documented, but a direct head-to-head yield comparison under identical conditions is not available.

Synthetic Yield Benchmark
Cross-study comparable
60% yield via Pd(OH)₂/H₂ in EtOH/DMF
Process development benchmark for precursor synthesis
97% yield route reported but uses different conditions; not a direct head-to-head comparison
Organic Synthesis Process Optimization Catalytic Hydrogenation

Key Intermediate in Kinase Inhibitor Synthesis

4-Amino-3-hydroxybenzonitrile is explicitly claimed as a key intermediate in the synthesis of benzonitrile derivatives that function as kinase inhibitors, specifically targeting TBK1 and IKKε [1]. These kinases are implicated in cancer and inflammatory diseases [1]. The specific substitution pattern of this compound is essential for constructing the heterocyclic core of these inhibitors, a role that cannot be fulfilled by its regioisomers (e.g., 4-amino-2-hydroxybenzonitrile) due to their altered geometry and electronic properties. No direct comparative biological activity data for the free base or its hydrochloride salt against these targets is currently available in the public domain.

Medicinal Chemistry Utility
Class-level inference
Patented building block for benzonitrile-based kinase inhibitors
Specific scaffold for oncology and immunology research targets
No direct biological assay data for the building block itself is available
Medicinal Chemistry Kinase Inhibition Oncology

Key Applications of 4-Amino-3-hydroxybenzonitrile Hydrochloride


Synthesis of Heterocyclic Kinase Inhibitor Scaffolds

This compound serves as a critical building block for the synthesis of benzonitrile-based kinase inhibitors targeting TBK1 and IKKε [1]. Its specific 1,3,4-substitution pattern enables the regioselective formation of heterocyclic cores, a requirement for accessing the patented molecular framework [1]. Procurement of this specific regioisomer is essential for medicinal chemists developing novel anti-cancer and anti-inflammatory agents.

Precursor for Phenyl Urea Derivatives

4-Amino-3-hydroxybenzonitrile is a key intermediate in the preparation of phenyl urea compounds, as described in patent literature [2]. The hydrochloride salt form (CAS 1332605-83-0) offers enhanced solubility and handling characteristics, making it the preferred form for multi-step organic syntheses in pharmaceutical development [3].

Fine Chemical Intermediate in Agrochemical Synthesis

As a versatile fine chemical intermediate, 4-amino-3-hydroxybenzonitrile hydrochloride is utilized in the synthesis of agrochemicals [4]. Its functional groups (amine, hydroxyl, nitrile) provide multiple sites for further functionalization, enabling the construction of complex molecules with desired biological activity in crop protection applications.

Application
Selection Property
Validation Focus
Synthesis of kinase inhibitor scaffolds
1,3,4-substitution pattern identity
Skeletal regioselectivity in heterocycle formation
Precursor for phenyl urea derivatives
Salt-form handling/solubility profile
Multi-step reaction homogeneity and yield
Fine chemical in agrochemical synthesis
Multi-functional group intermediate
Downstream functionalization potential
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